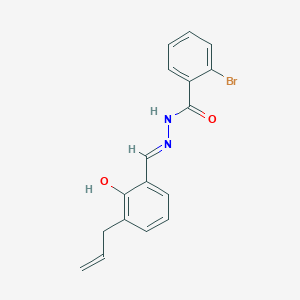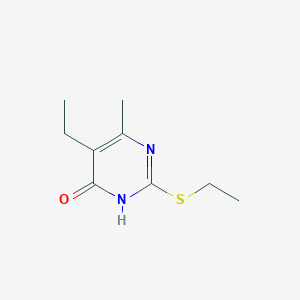![molecular formula C15H17N3O2 B6022953 4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential as a treatment for various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One direction involves the further investigation of its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction involves the development of more efficient synthesis methods for this compound. Additionally, the investigation of the mechanism of action of this compound and its potential side effects is another important direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in various fields of research. Its synthesis method and scientific research applications have been studied extensively, and its mechanism of action and biochemical and physiological effects have been reported in various studies. Although there are limitations to using this compound in lab experiments, the future directions for research on this compound are promising and could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been reported using different methods. One of the most common methods involves the reaction of 2-ethoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-ethoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of potassium carbonate and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Scientific Research Applications
4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for its potential therapeutic applications in various fields of research. It has been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and anti-tumor properties. Studies have also shown that this compound has potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(2-ethoxyphenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-12-7-5-4-6-10(12)11-8-13(19)16-15-14(11)9(2)17-18-15/h4-7,11H,3,8H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQLDGMMMBKLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6022888.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6022900.png)
![3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)

![1-[5-(cyclohexylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6022926.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6022950.png)
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
